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molecular formula C10H8N2O2S2Zn B1228505 Pyrithione zinc

Pyrithione zinc

Cat. No. B1228505
M. Wt: 317.7 g/mol
InChI Key: PICXIOQBANWBIZ-UHFFFAOYSA-N
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Patent
US06017936

Procedure details

A solution of 24 g of 20% ZnSO4, 0.5 g "DARVAN" (sodium salt of polymerized alkyl naphthalene sulfonic acids) and 25.5 g of water is introduced into and recirculated through a model M-140K Laboratory Microfluidizer Processor (Microfluidics International Corp., Newton Mass.) which included a fixed geometry interaction chamber. The entire apparatus is cooled to approximately 7° C., and pressure is maintained in the Microfluidizer at about 18,000 psi. A solution of sodium pyrithione (45 mL of a 16.3% solution) is added to the inlet of the reservoir of the Microfluidizer over an 8 minute period, and circulation of the reactants continued for 5-10 minutes. As the reaction mixture circulated through the Microfluidizer apparatus, the fixed geometry interaction chamber divides the reaction mixture into two streams. The streams are then brought together under pressure to generate turbulence and pulverizing forces that result in size reduction of the zinc pyrithione particles. The particles of zinc pyrithione thus formed are measured by a laser light scattering particle size analyzer (Horiba LA910). Table I shows the size distribution and frequency of the particles. The median particle size is approximately 0.313 μm. The particle size distribution is very narrowly dispersed (nearly mono dispersed) and exhibits a size range from about 0.30 to about 0.45 μm.
Name
ZnSO4
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl naphthalene sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25.5 g
Type
solvent
Reaction Step One
Name
sodium pyrithione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[Zn+2:6].[Na].[CH:8]1[CH:14]=[CH:13][N:12]([O-:15])[C:10](=[S:11])[CH:9]=1.[Na+]>O>[CH:8]1[CH:14]=[CH:13][N:12]([O-:15])[C:10](=[S:11])[CH:9]=1.[CH:8]1[CH:14]=[CH:13][N:12]([O-:15])[C:10](=[S:11])[CH:9]=1.[Zn+2:6] |f:0.1,3.4,6.7.8,^1:6|

Inputs

Step One
Name
ZnSO4
Quantity
24 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Zn+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
alkyl naphthalene sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25.5 g
Type
solvent
Smiles
O
Step Two
Name
sodium pyrithione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=S)N(C=C1)[O-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
pressure is maintained in the Microfluidizer at about 18,000 psi

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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